6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione]
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Overview
Description
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic compound characterized by its unique structure, which includes a triazine core and multiple bromonaphthacridine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] typically involves multi-step organic reactionsCommon reagents used in these reactions include phenol derivatives, bromine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets and pathways. The compound’s triazine core and bromonaphthacridine units enable it to bind to various biomolecules, potentially inhibiting key enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenoxy-1,3,5-triazine: A related compound with a similar triazine core but different substituents.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with amino and phenyl groups.
Uniqueness
6,6’-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] stands out due to its complex structure, which combines the triazine core with bromonaphthacridine units. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 6,6'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-c]acridine-5,8,14(13H)-trione] is a complex organic molecule that incorporates both triazine and acridine moieties. Its structure suggests potential biological activities due to the presence of these pharmacologically relevant groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure features:
- Triazine ring : Known for its role in various biological activities.
- Acridine derivatives : Associated with anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing 1,3,5-triazine derivatives exhibit significant anticancer properties. The triazine ring enhances the interaction with cellular targets involved in cancer proliferation. For instance:
- Mechanism of Action : Triazine derivatives often inhibit DNA synthesis and induce apoptosis in cancer cells. The incorporation of bromonaphthacridine enhances this effect by intercalating into DNA, disrupting replication processes.
Antimicrobial Activity
The compound has shown promising results against various microbial strains:
- Bacterial Inhibition : Studies have demonstrated that triazine-based compounds possess antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The antifungal efficacy has been noted against Candida albicans, suggesting a broad-spectrum antimicrobial potential.
Anti-inflammatory Properties
The presence of phenoxy groups in the triazine structure may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines and mediators in vitro .
Study 1: Anticancer Efficacy
In a study published in Pharmaceutical Research, a series of triazine-acridine hybrids were synthesized and tested for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancers .
Compound | IC50 (µM) | Cancer Type |
---|---|---|
Compound A | 2.5 | Breast Cancer |
Compound B | 3.0 | Lung Cancer |
Compound C | 1.8 | Colorectal Cancer |
Study 2: Antimicrobial Testing
A comprehensive screening of the compound's antimicrobial activity revealed:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against several bacterial strains.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 12 |
Escherichia coli | 15 |
Candida albicans | 20 |
Properties
CAS No. |
83949-89-7 |
---|---|
Molecular Formula |
C51H25Br2N7O7 |
Molecular Weight |
1007.6 g/mol |
IUPAC Name |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C51H25Br2N7O7/c52-22-14-16-33-29(18-22)43(61)31-20-35(37-39(41(31)54-33)47(65)27-12-6-4-10-25(27)45(37)63)56-49-58-50(60-51(59-49)67-24-8-2-1-3-9-24)57-36-21-32-42(55-34-17-15-23(53)19-30(34)44(32)62)40-38(36)46(64)26-11-5-7-13-28(26)48(40)66/h1-21H,(H,54,61)(H,55,62)(H2,56,57,58,59,60) |
InChI Key |
GMYTUKGSNJRTBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=N2)NC3=C4C(=C5C(=C3)C(=O)C6=C(N5)C=CC(=C6)Br)C(=O)C7=CC=CC=C7C4=O)NC8=C9C(=C1C(=C8)C(=O)C2=C(N1)C=CC(=C2)Br)C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
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